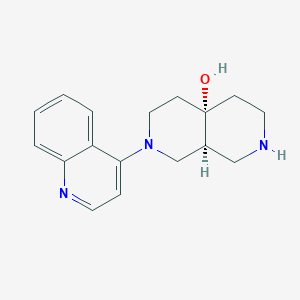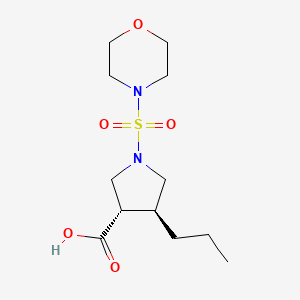
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamide compounds and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
科学的研究の応用
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor and can block the effects of glutamate on the receptor. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been used to study the role of NMDA receptors in pain, addiction, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid blocks the effects of glutamate on the receptor and reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be effective in reducing the excitotoxicity associated with NMDA receptor activation.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It can reduce the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has also been shown to reduce the release of glutamate from presynaptic neurons, which can reduce the excitotoxicity associated with excessive glutamate release. In addition, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid is also relatively stable and can be stored for long periods of time. However, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid in scientific research. One direction is to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to be effective in reducing the excitotoxicity associated with NMDA receptor activation, which may have therapeutic potential for these diseases. Another direction is to study the role of NMDA receptors in pain and addiction. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to be effective in reducing pain and drug-seeking behavior in animal models, which may have implications for the treatment of these conditions in humans.
Conclusion:
In conclusion, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, or (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, is a potent and selective antagonist of the NMDA receptor that has been widely used in scientific research. It has a complex synthesis method and has been shown to have a number of biochemical and physiological effects. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid in scientific research, including the study of neurodegenerative diseases, pain, and addiction.
合成法
The synthesis of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid is a complex process that involves several steps. The first step involves the protection of the amino group in the pyrrolidine ring by reacting it with tert-butyloxycarbonyl (Boc) anhydride. The resulting product is then reacted with morpholine and sulfonyl chloride to form the morpholinylsulfonyl group. The final step involves the deprotection of the Boc group to obtain the final product, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid.
特性
IUPAC Name |
(3S,4S)-1-morpholin-4-ylsulfonyl-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-2-3-10-8-14(9-11(10)12(15)16)20(17,18)13-4-6-19-7-5-13/h10-11H,2-9H2,1H3,(H,15,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHESDBMBRZKL-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)
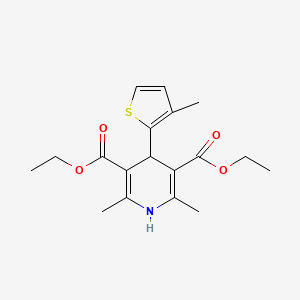
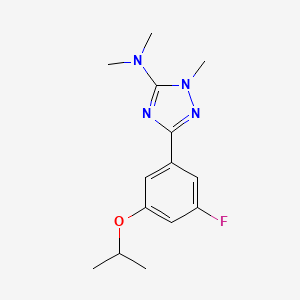
![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)
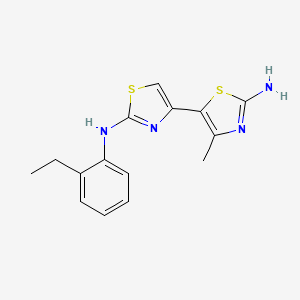


![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)
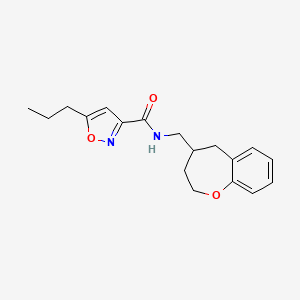
![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)
